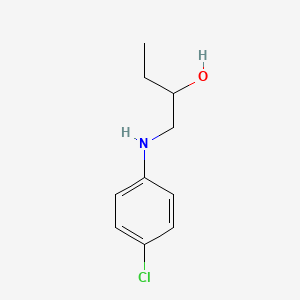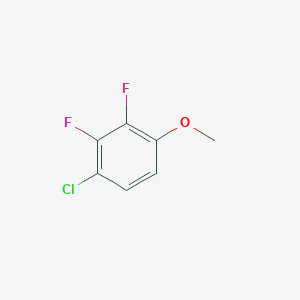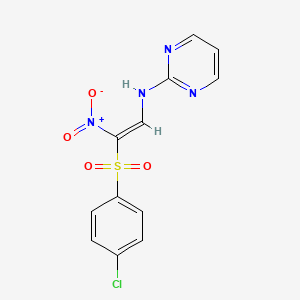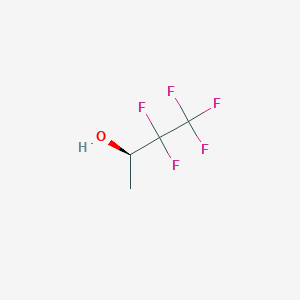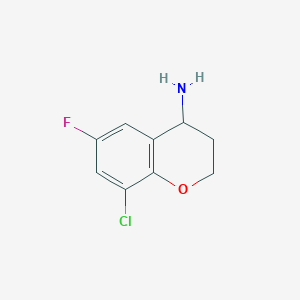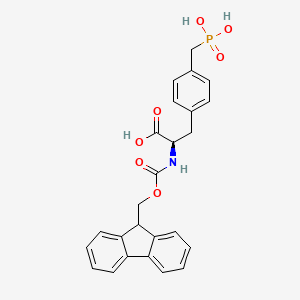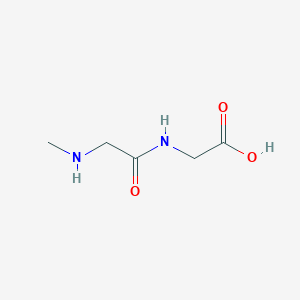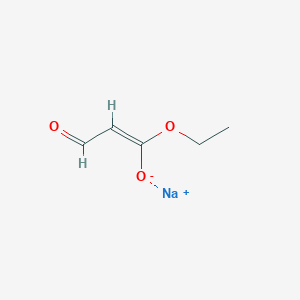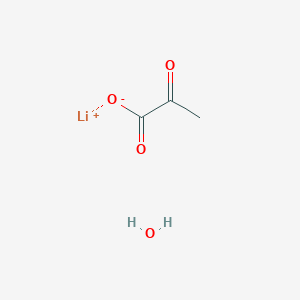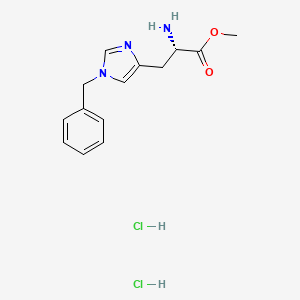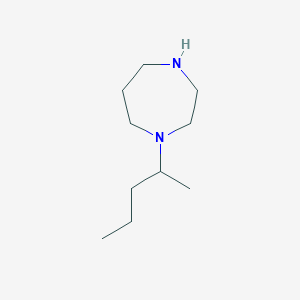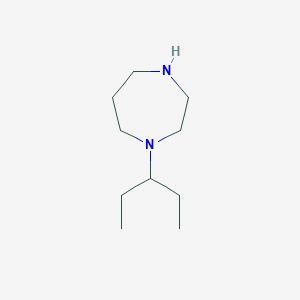
1-(Pentan-3-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pentan-3-yl)-1,4-diazepane, commonly referred to as PPD, is a five-membered heterocyclic ring system containing two nitrogen atoms and three carbon atoms. It is a versatile synthetic building block which has been used in a variety of fields, ranging from organic synthesis to medicinal chemistry. PPD has been used in the synthesis of drugs and other biologically active compounds, as well as in the production of polymers, dyes, and surfactants. In recent years, PPD has also been studied for its potential biomedical applications.
作用機序
The mechanism of action of PPD is not fully understood. It is believed that PPD binds to certain proteins in the cell, which leads to the inhibition of certain enzymes and other proteins involved in the growth and division of cells. This inhibition can lead to the death of the cells, which can be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
PPD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and has been shown to have anti-cancer activity. It has also been shown to have anti-inflammatory, analgesic, and anti-oxidant activities. In addition, PPD has been shown to have an effect on the central nervous system, and has been studied for its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
The main advantage of using PPD in laboratory experiments is its versatility. It is easily synthesized, and can be used in a variety of applications. It is also relatively inexpensive and readily available. However, there are some limitations to using PPD in laboratory experiments. It is a relatively unstable compound, and can be easily degraded in the presence of heat and light. In addition, it is not very soluble in water, which can limit its use in certain applications.
将来の方向性
The potential applications of PPD are still being explored. Future research may focus on its potential uses in the treatment of neurological disorders, such as Parkinson's disease. In addition, it may be studied for its potential use in the treatment of other diseases, such as diabetes, cardiovascular diseases, and autoimmune diseases. Further research may also be conducted to identify new synthetic methods for producing PPD, as well as to develop new methods for its use in laboratory experiments. Finally, PPD may be studied for its potential use in the development of new drugs and other biologically active compounds.
合成法
PPD can be synthesized using a variety of methods. One of the most common methods is the condensation of 3-pentanone and 2-aminoethanol. This reaction occurs in the presence of an acid catalyst, such as sulfuric acid, and produces PPD as the main product. The reaction can be carried out at room temperature, and the yield of PPD can be increased by the addition of a base, such as sodium hydroxide.
科学的研究の応用
PPD has been studied for its potential biomedical applications. It has been shown to have antimicrobial activity, and has been used as an antimicrobial agent in the treatment of bacterial and fungal infections. It has also been studied for its potential anti-cancer activity, and has been used in the treatment of certain types of cancer. In addition, PPD has been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease.
特性
IUPAC Name |
1-pentan-3-yl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-10(4-2)12-8-5-6-11-7-9-12/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKXJVCVQOCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


